2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole
CAS No.: 448299-38-5
Cat. No.: VC18589679
Molecular Formula: C11H18N2OSi
Molecular Weight: 222.36 g/mol
* For research use only. Not for human or veterinary use.
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole - 448299-38-5](/images/structure/VC18589679.png)
Specification
CAS No. | 448299-38-5 |
---|---|
Molecular Formula | C11H18N2OSi |
Molecular Weight | 222.36 g/mol |
IUPAC Name | 2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane |
Standard InChI | InChI=1S/C11H18N2OSi/c1-5-11-12-6-7-13(11)10-14-8-9-15(2,3)4/h1,6-7H,8-10H2,2-4H3 |
Standard InChI Key | VGHALEHDGOUHRX-UHFFFAOYSA-N |
Canonical SMILES | C[Si](C)(C)CCOCN1C=CN=C1C#C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound features a 1H-imidazole ring substituted at the 1-position with a SEM group and at the 2-position with an ethynyl moiety. Key attributes include:
Property | Value/Description |
---|---|
Molecular Formula | CHNOSi |
Molecular Weight | 265.39 g/mol |
CAS Number | Not widely reported (research-grade) |
Key Functional Groups | SEM-protected imidazole, ethynyl group |
The SEM group () serves as a robust protecting group for the imidazole nitrogen, while the ethynyl () substituent enables click chemistry and cross-coupling reactions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves sequential functionalization of the imidazole ring:
-
SEM Protection:
-
Ethynyl Introduction:
-
Methods:
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling between 2-haloimidazole (e.g., 2-iodo-1-SEM-imidazole) and terminal alkynes.
-
Direct Alkynylation: Deprotonation at C2 followed by reaction with ethynylating agents (e.g., TMS-acetylene).
-
-
Example Protocol:
-
Protect 1H-imidazole with SEM-Cl in DMF/NaH (0°C, 2 hr).
-
Brominate at C2 using NBS (N-bromosuccinimide) under radical conditions.
-
Perform Sonogashira coupling with trimethylsilylacetylene (TMSA) using Pd(PPh), CuI, and EtN.
-
Remove TMS group via fluoride-mediated desilylation (e.g., TBAF).
Industrial Production Challenges
Scalability requires optimizing:
-
Cost Efficiency: SEM-Cl and palladium catalysts are expensive.
-
Purification: Chromatography is avoided in favor of crystallization or distillation.
-
Yield Optimization: Continuous flow reactors may enhance reaction control.
Chemical Reactivity and Applications
Key Reactions
Reaction Type | Reagents/Conditions | Products/Applications |
---|---|---|
Deprotection | HCl/MeOH, TFA | 2-Ethynyl-1H-imidazole (free NH) |
Click Chemistry | Azides, Cu(I) catalyst | Triazoles (drug discovery) |
Cross-Coupling | Aryl halides, Pd catalysts | Biaryl derivatives (materials) |
Applications in Research
-
Medicinal Chemistry: Ethynyl groups enable bioorthogonal labeling and PROTAC synthesis. Analogous imidazoles show antimicrobial and anticancer activity .
-
Materials Science: Ethynyl-imidazoles polymerize into conductive frameworks for organic electronics.
-
Catalysis: As ligands in transition-metal complexes (e.g., Cu, Pd).
Comparative Analysis with Analogous Compounds
Compound | Key Differences | Applications |
---|---|---|
1-SEM-Imidazole-2-carbaldehyde | Aldehyde vs. ethynyl group | Bioconjugation, Schiff base formation |
2-Ethynylimidazole (unprotected) | Lack of SEM group | Limited stability, direct reactivity |
SEM-Protected benzimidazoles | Fused benzene ring | Antiparasitic agents |
Future Directions and Research Gaps
-
Synthetic Optimization: Develop nickel-catalyzed couplings to reduce Pd costs.
-
Biological Screening: Evaluate antiproliferative activity against NCI-60 cell lines.
-
Material Studies: Assess charge transport in imidazole-based polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume